Glochidone

Catalog No.
S1521648
CAS No.
6610-55-5
M.F
C30H46O
M. Wt
422.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glochidone

In-house synthesis of glochidone suffers from low yields, and botanical extracts introduce impurities that confound assays. SMolecule’s high-purity (≥98%) glochidone standard resolves these issues.

  • Reactive enone: enables conjugate additions & 1-substituted derivatives, impossible with lupeol/lupenone.
  • Pure positive control: eliminates sterol/phenolic impurities for reproducible antinociceptive assays.
  • In-stock supply: immediate dispatch, bypassing synthesis delays.

CAS Number

6610-55-5

Product Name

Glochidone

IUPAC Name

(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,11b,12,13,13a,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one

Molecular Formula

C30H46O

Molecular Weight

422.7 g/mol

InChI

InChI=1S/C30H46O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h13,15,20-23,25H,1,9-12,14,16-18H2,2-8H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1

InChI Key

FWBYBHVDDGVPDF-BHMAJAPKSA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C=CC(=O)C5(C)C)C)C)C

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C=CC(=O)C5(C)C)C)C)C

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)C)C

The exact mass of the compound Glochidone is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of pentacyclic triterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Glochidone, Lupa-1,20(29)-dien-3-one, Lup-1,20(29)-dien-3-one, (1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a,13b-heptamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysen-3-one

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Glochidone is a pentacyclic triterpenoid of the lupane class, specifically characterized by its lupa-1,20(29)-dien-3-one structure. Unlike more common saturated lupanes, it features a reactive α,β-unsaturated ketone in its A-ring. Extracted naturally from Glochidion and Phyllanthus species, it serves as an analytical standard for botanical dereplication and a precursor for complex triterpene semi-synthesis. For industrial and scientific buyers, procuring high-purity glochidone directly is highly preferred over in-house synthesis, as traditional oxidative conversions from baseline precursors like lupenone suffer from severe yield limitations. This makes commercial glochidone a critical procurement target for laboratories focused on advanced A-ring functionalization and in vivo antinociceptive benchmarking[1].

Substituting glochidone with more abundant in-class alternatives like lupeol or lupenone fundamentally compromises synthetic workflows and pharmacological assays. The critical differentiator is glochidone's C1-C2 double bond conjugated with the C3 carbonyl. This enone system dictates its distinct chemical reactivity, enabling specific conjugate additions and regioselective functionalizations that are chemically impossible with the saturated A-ring of lupenone or the simple C3 hydroxyl of lupeol. Furthermore, in pharmacological settings, replacing purified glochidone with crude Glochidion extracts introduces sterol and phenolic impurities that confound structure-activity relationships, particularly in sensitive in vivo neurogenic pain models [1].

Direct Procurement vs. In-House Semi-Synthesis from Lupenone

In-house synthesis of glochidone from the more common precursor lupenone via 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) dehydrogenation is highly inefficient. Published synthetic routes report a maximum yield of only 25% for this conversion. Direct procurement of high-purity glochidone circumvents this reagent-heavy oxidation step, preventing the 75% material loss associated with the dehydrogenation process and providing immediate access to the target scaffold [1].

Evidence DimensionSynthesis Yield
Target Compound Data100% availability via direct procurement
Comparator Or BaselineLupenone (converted to glochidone via DDQ oxidation)
Quantified Difference75% loss of material during in-house semi-synthesis (25% yield)
ConditionsDDQ dehydrogenation in refluxing dioxane (50 hours)

Purchasing glochidone directly eliminates a low-yielding, 50-hour oxidation step, significantly improving overall throughput and cost-efficiency for downstream derivative synthesis.

Regioselective Functionalization via A-Ring Enone Architecture

Glochidone's structural divergence from standard lupanes—specifically its lupa-1,20(29)-dien-3-one framework—provides a distinct synthetic advantage. The conjugated α,β-unsaturated ketone allows for chemoselective conjugate additions, such as hydration at the C1 position to form 1-hydroxyl derivatives like glochidonol. In contrast, the saturated C3 ketone of lupenone is inert to these specific conjugate transformations, making glochidone an irreplaceable starting material for accessing 1-substituted or A-ring modified lupane libraries [1].

Evidence DimensionChemoselective reactivity profile
Target Compound DataReactive C1-C2 enone system supports conjugate additions
Comparator Or BaselineLupenone (saturated C3 ketone)
Quantified DifferenceAbsolute requirement of the conjugated double bond for C1-functionalization
ConditionsStandard enone functionalization (e.g., conjugate addition)

For medicinal chemists, glochidone provides an exclusive reactive scaffold for synthesizing advanced A-ring modified lupane derivatives that cannot be accessed from baseline saturated precursors.

Validated Benchmark for In Vivo Antinociceptive Assays

Glochidone serves as a purified reference compound in pharmacological pain models. In comparative studies of triterpenes isolated from Ipomoea pes-caprae, glochidone demonstrated pronounced, statistically significant antinociceptive properties in both the writhing test and the formalin test in mice. Its isolated efficacy clearly validates the analgesic properties of the crude extracts, making it a precise quantitative benchmark compared to complex, multi-component botanical fractions [1].

Evidence DimensionAntinociceptive efficacy
Target Compound DataPronounced inhibition of neurogenic and inflammatory pain
Comparator Or BaselineCrude hydroalcoholic botanical extracts
Quantified DifferenceHigh specific activity isolated from crude background noise
ConditionsIn vivo mouse models (writhing and formalin tests)

Procuring purified glochidone provides a reliable, high-potency positive control for neurogenic and inflammatory pain assays, ensuring assay reproducibility over crude botanical fractions.

Precursor for Advanced Lupane Semi-Synthesis

Due to its reactive α,β-unsaturated ketone, glochidone is a highly efficient starting material for generating 1-substituted derivatives (such as glochidonol) and complex conjugate addition products, streamlining the development of novel triterpenoid therapeutics[1].

Analytical Dereplication Standard for Botanical Quality Control

As a major bioactive constituent of Glochidion and Phyllanthus species, high-purity glochidone is an essential analytical reference standard for HPLC/MS profiling, ensuring batch-to-batch consistency in the manufacturing of botanical extracts and nutraceuticals [1].

In Vivo Pharmacological Benchmarking for Pain Models

Glochidone's established efficacy in suppressing neurogenic and inflammatory pain makes it a reliable positive control for in vivo analgesic screening (e.g., formalin and writhing tests), allowing researchers to accurately calibrate their assays against a purified triterpene standard [2].

XLogP3

9.7

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Glochidone

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